![molecular formula C11H19N3O B1268250 Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- CAS No. 10281-41-1](/img/structure/B1268250.png)
Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves innovative techniques, such as ultrasound-promoted synthesis for cytotoxic and antioxidant agents. This method offers advantages like simple procedures, high conversion rates, and quick reaction times, emphasizing the efficiency of modern synthetic methods (Amena Ali et al., 2021). Another approach includes the reaction of specific bicyclo compounds with alkyl and aryl isocyanates to yield compounds with various biological activities (A. Ranise et al., 1982).
Molecular Structure Analysis
The molecular structure of related hydrazinecarboxamides has been elucidated using techniques like X-ray crystallography, revealing details about their intermolecular hydrogen-bonded structures. These studies provide insights into the stereochemistry and spatial arrangement of atoms within these compounds, which is crucial for understanding their reactivity and properties (P. Robinson et al., 1994).
Chemical Reactions and Properties
The chemical behavior of hydrazinecarboxamide derivatives includes interactions with DNA, as demonstrated through DNA binding studies. These interactions are significant for the compounds' potential therapeutic applications, showcasing their biochemical relevance (M. Sennappan et al., 2020).
Physical Properties Analysis
Investigations into the physical properties of related compounds, such as solubility, thermal stability, and crystalline structure, are crucial for their practical applications. These properties are determined through various analytical methods, including thermal analysis and solubility studies, which are essential for developing new materials and pharmaceuticals (N. Kandile et al., 2011).
Chemical Properties Analysis
The chemical properties of hydrazinecarboxamide derivatives, such as reactivity towards other molecules and stability under different conditions, are of interest for their potential applications in various fields. Studies focusing on the synthesis and reactivity of these compounds provide valuable information on their chemical behavior and potential uses (Zeng-Yang He et al., 2017).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Properties
- The first crystal structure of a rigid asymmetric semicarbazone derived from hydrazinecarboxamide, including (IR)-(+)1,7,7-trimethylbicyclo[2.2.1]hept-2-ylene-, is described, revealing a fused hydrogen-bonded polymeric non-centrosymmetric structure. This highlights its significance in structural chemistry and potential applications in material sciences (Robinson, Meyers, & Kolb, 1994).
Synthesis and Chemical Behavior
- A study on the synthesis of 2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide through the Einhorn variation of the Schotten–Baumann method shows the compound's potential in creating new chemical entities. This research contributes to our understanding of novel synthesis pathways in organic chemistry (Nesterkina et al., 2020).
Potential Therapeutic Applications
- The synthesis and evaluation of N-Substituted 1,7,7-trimethyl-2-piperidinobicyclo[2.2.1]hept-2-ene 5-carboxamides and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 3-carboxamides reveal their potential in developing treatments for conditions like hypertension and arrhythmia, demonstrating the compound's medicinal chemistry applications (Ranise et al., 1982).
Antimicrobial Properties
- Research into semicarbazone derivatives, such as the synthesis and characterization of two new semicarbazone derivatives, shows that these compounds exhibit antibacterial properties, indicating their potential in developing new antimicrobial agents (Chia et al., 2013).
Molecular and Chemical Kinetics
- A density functional theory study of the formation mechanism of various semicarbazones, including those derived from hydrazinecarboxamide, provides insights into their chemical kinetics and reaction pathways. This information is crucial for understanding and optimizing chemical reactions in pharmaceutical and synthetic chemistry (Abdulfatai et al., 2015).
Eigenschaften
IUPAC Name |
[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-10(2)7-4-5-11(10,3)8(6-7)13-14-9(12)15/h7H,4-6H2,1-3H3,(H3,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEFOIDJHJPYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NNC(=O)N)C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327614 | |
| Record name | Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- | |
CAS RN |
10281-41-1 | |
| Record name | Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








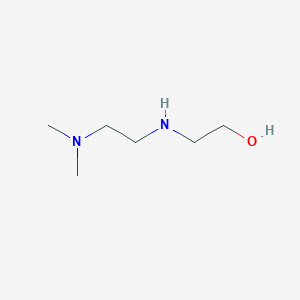
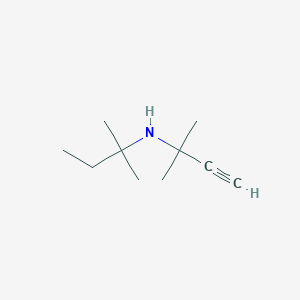
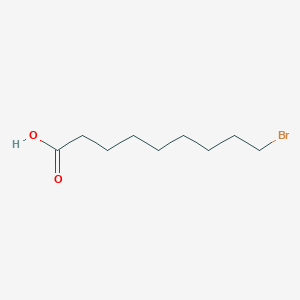
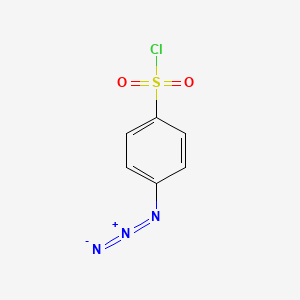
![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)
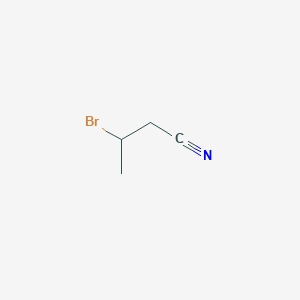
![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)

